molecular formula C12H16Cl2N4O4S B080645 Hydrazine, (4-chlorophenyl)-, sulfate (2:1) CAS No. 14581-21-6

Hydrazine, (4-chlorophenyl)-, sulfate (2:1)

Cat. No. B080645
CAS RN: 14581-21-6
M. Wt: 383.3 g/mol
InChI Key: TUHGNSPTNVPHDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of transition metal sulfates containing hydrazine, including (4-chlorophenyl)-, has been achieved through hydrothermal methods. Such syntheses yield compounds with intriguing crystal structures and magnetic properties, exploring the antiferromagnetic coupling between metal ions influenced by their crystal structures and single-ion anisotropy (Jia et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds involving (4-chlorophenyl)-hydrazine and its derivatives has been extensively studied, revealing complex crystallographic characteristics. These studies have highlighted the formation of dimers linked by intermolecular hydrogen bonds, showcasing the structural diversity and complexity of these compounds (Zou Xia, 2001).

Chemical Reactions and Properties

Chemical reactions involving (4-chlorophenyl)-hydrazine sulfate exhibit a wide range of functionalities and applications. For instance, the conversion of arylalkylketones into dichloroalkenes demonstrates the reactive versatility of hydrazine derivatives. This reactivity is pivotal for synthesizing high-performance materials and exploring new chemical pathways (Nenajdenko et al., 2005).

Physical Properties Analysis

The physical properties of (4-chlorophenyl)-hydrazine sulfate derivatives, such as their magnetic properties, have been a focal point of research. Studies on transition metal sulfates containing hydrazine have shown that these compounds exhibit antiferromagnetic ordering behavior at low temperatures, emphasizing the importance of understanding their magnetic and physical properties (Wang Yan-jun et al., 2013).

Chemical Properties Analysis

The chemical properties of (4-chlorophenyl)-hydrazine sulfate derivatives are characterized by their reaction mechanisms and product formations. Research into the nucleophilic substitution reactions of 2,4-dinitrobenzene derivatives with hydrazine has shed light on the effects of leaving groups and solvents on reaction outcomes, providing insights into the chemical behavior of these compounds (Ibrahim et al., 2013).

Scientific Research Applications

Cancer Research and Cachexia Treatment

Hydrazine sulfate has been explored for its potential in treating cancer cachexia, a syndrome characterized by weight loss, muscle atrophy, fatigue, weakness, and significant loss of appetite in cancer patients. The compound's mechanism involves the inhibition of gluconeogenesis, potentially starving tumor cells by preventing glucose formation from lactate and amino acids. This approach suggests that hydrazine sulfate might selectively affect tumor metabolism under specific dietary conditions (Bozzetti, 1999).

Analytical Chemistry and Impurity Control

In the realm of analytical chemistry, hydrazine and its derivatives are monitored due to their potential genotoxicity. The analytical methodologies developed for controlling such impurities in pharmaceuticals underscore the compound's relevance in ensuring drug safety and compliance with regulatory standards. Techniques encompass chromatography and spectroscopy, highlighting the adaptability of analysis methods to specific regulatory and safety requirements (Elder, Snodin, & Teasdale, 2011).

Environmental and Industrial Applications

The review on ceramic microthrusters points towards the exploration of green propellants as alternatives to conventional chemical propellants like hydrazine, which, despite its efficacy, poses environmental and safety risks. The shift towards green propellants in aerospace applications reflects an ongoing effort to mitigate the negative impacts of traditional fuels while maintaining or enhancing performance capabilities (Markandan et al., 2018).

Electrochemical Sensing

Research into graphene-based nanomaterials for the electrochemical sensing of hydrazine highlights the importance of developing sensitive, selective, and robust sensors for environmental and industrial monitoring. The unique properties of graphene-based materials, including their high surface area and excellent electron transfer capabilities, make them ideal candidates for detecting trace levels of hazardous substances like hydrazine in various matrices (Singh et al., 2022).

Sulfate Transport and Environmental Impact

The environmental impact of sulfate-containing compounds, including those related to "Hydrazine, (4-chlorophenyl)-, sulfate (2:1)," has been assessed in various contexts. Studies on sulfate transport mechanisms in algae and the effects of sulfate amendments in agriculture offer insights into the ecological and biochemical cycles affecting ecosystems and agricultural productivity. These investigations underscore the complex interplay between chemical compounds and environmental health, emphasizing the need for careful management and assessment of chemical use in diverse settings (Melis & Chen, 2005).

Safety And Hazards

In the synthesis of 1,2,3-triazole, sodium azide is a highly toxic compound, which is not suitable for large-scale application as a nitrogen source .

Future Directions

Given the importance of the triazole scaffold, its synthesis has attracted much attention. This review summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years . Therefore, the development of new hydrazide–hydrazones as potential antimicrobial agents is a promising future direction .

properties

IUPAC Name

(4-chlorophenyl)hydrazine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H7ClN2.H2O4S/c2*7-5-1-3-6(9-8)4-2-5;1-5(2,3)4/h2*1-4,9H,8H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHGNSPTNVPHDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)Cl.C1=CC(=CC=C1NN)Cl.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1073-69-4 (Parent)
Record name Hydrazine, (4-chlorophenyl)-, sulfate (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014581216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8065791
Record name Hydrazine, (4-chlorophenyl)-, sulfate (2:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrazine, (4-chlorophenyl)-, sulfate (2:1)

CAS RN

14581-21-6
Record name Hydrazine, (4-chlorophenyl)-, sulfate (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014581216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, (4-chlorophenyl)-, sulfate (2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrazine, (4-chlorophenyl)-, sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-chlorophenyl)hydrazinium sulphate (2:1)
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